molecular formula C25H21ClFN3O B11042379 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11042379
M. Wt: 433.9 g/mol
InChI Key: BFUQRXUTTPLAQA-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a diverse range of applications. Its structure combines benzimidazole, benzyl, and pyrrolidinone moieties.
  • The benzimidazole core contributes to its biological activity, while the benzyl group provides a reactive site for functionalization.
  • The pyrrolidinone ring imparts rigidity and influences its pharmacological properties.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of 2-chloro-6-fluorobenzylamine with 1H-benzimidazole-2-carboxylic acid under appropriate conditions.

      Reaction Conditions: The reaction typically occurs in a solvent (e.g., DMF or DMSO) with a coupling agent (e.g., EDC or HATU) and a base (e.g., DIPEA or TEA).

      Industrial Production: Large-scale production may involve continuous flow processes or batch reactions. Optimization ensures high yields and purity.

  • Chemical Reactions Analysis

      Reactivity: The compound’s benzyl position is susceptible to various reactions.

      Common Reagents and Conditions:

      Major Products: The brominated derivative and its analogs are significant products.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its benzimidazole scaffold, which interacts with biological targets.

      Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific pathways.

      Antimicrobial Agents: Benzimidazole-based compounds have shown antibacterial and antifungal effects.

      Biochemical Studies: It serves as a probe in studies related to cellular processes.

  • Mechanism of Action

      Molecular Targets: The compound likely interacts with specific receptors, enzymes, or proteins.

      Pathways Involved: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of benzimidazole, benzyl, and pyrrolidinone moieties distinguishes it from other compounds.

      Similar Compounds: Related structures include benzimidazole derivatives, benzyl-substituted compounds, and pyrrolidinones.

    Properties

    Molecular Formula

    C25H21ClFN3O

    Molecular Weight

    433.9 g/mol

    IUPAC Name

    4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

    InChI

    InChI=1S/C25H21ClFN3O/c1-16-9-11-18(12-10-16)29-14-17(13-24(29)31)25-28-22-7-2-3-8-23(22)30(25)15-19-20(26)5-4-6-21(19)27/h2-12,17H,13-15H2,1H3

    InChI Key

    BFUQRXUTTPLAQA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F

    Origin of Product

    United States

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